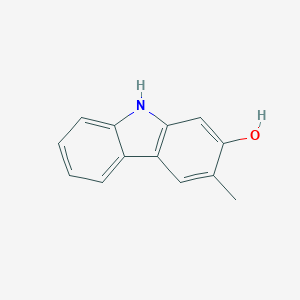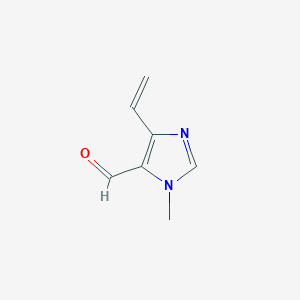![molecular formula C15H23N5O14P2 B126358 [(2r,3s,4r,5r)-5-(6-Aminopurin-9-Yl)-3,4-Dihydroxy-Oxolan-2-Yl]methyl [hydroxy-[[(2r,3s,4r,5s)-3,4,5-Trihydroxyoxolan-2-Yl]methoxy]phosphoryl] Hydrogen Phosphate](/img/structure/B126358.png)
[(2r,3s,4r,5r)-5-(6-Aminopurin-9-Yl)-3,4-Dihydroxy-Oxolan-2-Yl]methyl [hydroxy-[[(2r,3s,4r,5s)-3,4,5-Trihydroxyoxolan-2-Yl]methoxy]phosphoryl] Hydrogen Phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Adenosine-5-Diphosphoribose is a metabolite of nicotinamide adenine dinucleotide (NAD+). It is a key molecule involved in various cellular processes, particularly in DNA repair and apoptosis signaling. Adenosine-5-Diphosphoribose is known to activate the transient receptor potential melastatin 2 (TRPM2) channel, which is a Ca2+, Na+, and K+ permeable cation channel .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Adenosine-5-Diphosphoribose typically involves the protection of hydroxyl groups followed by selective cleavage and phosphitylation. One common method includes protecting both hydroxyl groups as the TBDMS ether, followed by selective cleavage of the primary ether and phosphitylation with a protected phosphoramidite. This is followed by oxidation under basic conditions to form the desired compound .
Industrial Production Methods
Industrial production methods for Adenosine-5-Diphosphoribose are not well-documented in the public domain. it is likely that similar synthetic routes are scaled up for industrial purposes, involving the use of automated synthesis equipment and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Adenosine-5-Diphosphoribose undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify its structure and functionality.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like iodine, reducing agents, and various catalysts for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of different oxidized derivatives, while substitution reactions can introduce new functional groups, altering the molecule’s properties .
Scientific Research Applications
Adenosine-5-Diphosphoribose has several scientific research applications:
Mechanism of Action
Adenosine-5-Diphosphoribose exerts its effects by binding to the cytosolic C-terminal NudT9-homology domain of the TRPM2 channel. This binding activates the channel, allowing the influx of Ca2+, Na+, and K+ ions. This activation plays a crucial role in various cellular processes, including Ca2+ signaling and chemotaxis . Additionally, it is involved in the formation of poly (ADP-ribose), which is essential for DNA repair and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Adenosine-5-Triphosphate (ATP): Another important nucleotide involved in energy transfer within cells.
Nicotinamide Adenine Dinucleotide (NAD+): A coenzyme involved in redox reactions and a precursor to Adenosine-5-Diphosphoribose.
Cyclic Adenosine Monophosphate (cAMP): A second messenger important in many biological processes.
Uniqueness
Adenosine-5-Diphosphoribose is unique due to its specific role in activating the TRPM2 channel and its involvement in poly (ADP-ribose) formation. This makes it distinct from other similar compounds like ATP and NAD+, which have different primary functions within the cell .
Properties
Molecular Formula |
C15H23N5O14P2 |
|---|---|
Molecular Weight |
559.32 g/mol |
IUPAC Name |
[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R,5S)-3,4,5-trihydroxyoxolan-2-yl]methyl hydrogen phosphate |
InChI |
InChI=1S/C15H23N5O14P2/c16-12-7-13(18-3-17-12)20(4-19-7)14-10(23)8(21)5(32-14)1-30-35(26,27)34-36(28,29)31-2-6-9(22)11(24)15(25)33-6/h3-6,8-11,14-15,21-25H,1-2H2,(H,26,27)(H,28,29)(H2,16,17,18)/t5-,6-,8-,9-,10-,11-,14-,15+/m1/s1 |
InChI Key |
SRNWOUGRCWSEMX-ZQSHOCFMSA-N |
SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)O)O)O)O)O)N |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OC[C@@H]4[C@H]([C@H]([C@H](O4)O)O)O)O)O)N |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)O)O)O)O)O)N |
Synonyms |
2 0-demethoxy-20-((4-azidobenzoyl)oxy)maytansinol-3-isobutyrate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


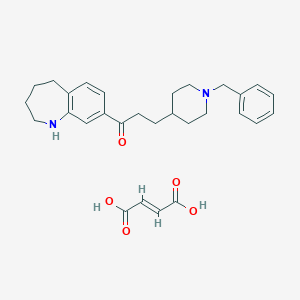

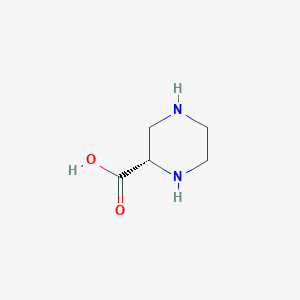


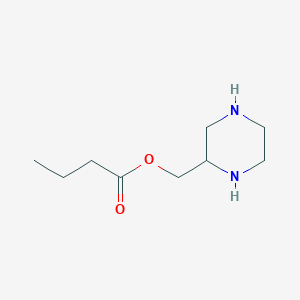
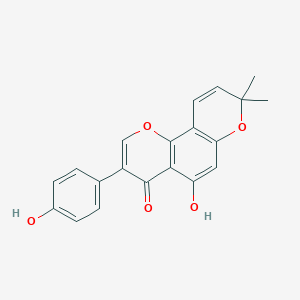
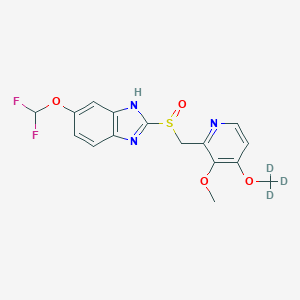
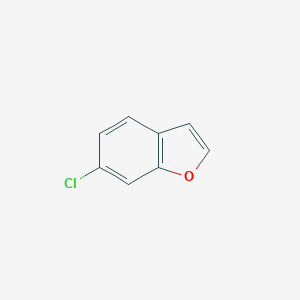

![4-amino-5-chloro-N-[2-(ethylamino)ethyl]-2-methoxybenzamide](/img/structure/B126306.png)
